![molecular formula C18H14ClN3O3 B2548076 3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887895-36-5](/img/structure/B2548076.png)
3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It is related to the class of compounds known as quinazolinones . Quinazolinones are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are six-membered carbon rings .
Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. Its structural features may contribute to inhibiting viral replication or entry. Further studies are needed to explore its efficacy against specific viruses .
- The compound’s unique structure suggests possible anticancer activity. Scientists have synthesized derivatives and evaluated their effects on cancer cell lines. In vitro and in vivo studies are ongoing to assess their cytotoxicity and selectivity .
- As part of the field of organic synthesis, this compound serves as a building block for creating more complex molecules. Researchers explore its reactivity, regioselectivity, and functional group compatibility .
- Computational approaches, such as molecular docking, help predict the binding affinity of this compound with specific protein targets. These studies guide drug design and optimization .
- Investigating the safety profile of this compound is crucial. Researchers assess its toxicity using in vitro models and animal studies. Understanding potential adverse effects informs its applicability .
- Researchers study its absorption, distribution, metabolism, and excretion (ADME) properties. These insights guide drug development and dosage recommendations .
Antiviral Activity
Anticancer Properties
Organic Synthesis
Molecular Docking Studies
Toxicity Assessment
Pharmacokinetics and ADME Properties
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-15(11)21-16(23)14-10-20-18(25)22(17(14)24)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXYKTIZVSRSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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